3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile
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Overview
Description
3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile is a chemical compound with the molecular formula C8H15NO2Si and a molecular weight of 185.3 g/mol . It is also known by its IUPAC name, 3-[(Trimethylsilyl)oxy]tetrahydro-3-furancarbonitrile . This compound is characterized by the presence of a trimethylsilyl group attached to an oxolane ring, which is further substituted with a nitrile group.
Preparation Methods
The synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile typically involves the reaction of tetrahydrofuran with trimethylsilyl cyanide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways involving nitrile and silyl groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can undergo substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, depending on the specific application .
Comparison with Similar Compounds
3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile can be compared with other similar compounds, such as:
3-[(Trimethylsilyl)oxy]oxolane-2-carbonitrile: Similar structure but with the nitrile group at a different position.
3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile: Similar structure but with an oxane ring instead of an oxolane ring.
3-[(Trimethylsilyl)oxy]oxolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and ring structures.
Properties
IUPAC Name |
3-trimethylsilyloxyoxolane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2Si/c1-12(2,3)11-8(6-9)4-5-10-7-8/h4-5,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNRYATTWBZSAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCOC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339395-26-4 |
Source
|
Record name | 3-[(trimethylsilyl)oxy]oxolane-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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